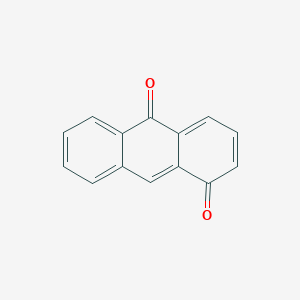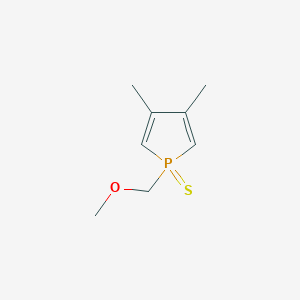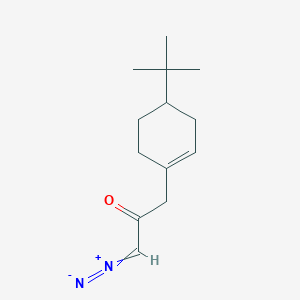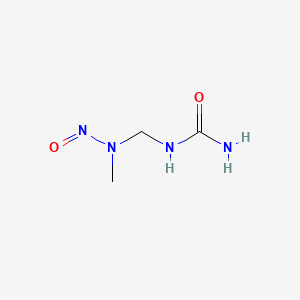
Cyano(phenyl)methyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(phenyl)methyl phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (–CN) attached to a phenylmethyl group, which is further connected to a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyano(phenyl)methyl phenylacetate can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with cyano(phenyl)methyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.
Another method involves the esterification of phenylacetic acid with cyano(phenyl)methyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and produces this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(phenyl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylmethylamine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyano(phenyl)methyl phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyano(phenyl)methyl phenylacetate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylacetate: Similar structure but lacks the cyano group.
Phenylacetic acid: Similar structure but lacks the ester and cyano groups.
Cyanoacetic acid: Contains a cyano group but lacks the phenylmethyl and ester groups.
Uniqueness
Cyano(phenyl)methyl phenylacetate is unique due to the presence of both the cyano and ester functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and various applications in research and industry.
Eigenschaften
CAS-Nummer |
61066-86-2 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[cyano(phenyl)methyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13NO2/c17-12-15(14-9-5-2-6-10-14)19-16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI-Schlüssel |
SZTMJGKGDBKNBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)


![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)

![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
